molecular formula C11H11NO2S B5771555 N-(2-furylmethyl)-2-(2-thienyl)acetamide

N-(2-furylmethyl)-2-(2-thienyl)acetamide

Cat. No. B5771555
M. Wt: 221.28 g/mol
InChI Key: DFLQGUYWSYUWKS-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-(2-thienyl)acetamide, commonly known as FTA, is a compound that has gained attention in the scientific community due to its potential therapeutic properties. FTA belongs to the class of compounds known as thioacetamides and has been studied for its pharmacological effects on the central nervous system.

Mechanism of Action

The mechanism of action of FTA is not fully understood, but it is believed to act on multiple pathways in the brain. FTA has been shown to increase the production of neurotrophic factors, which promote the growth and survival of neurons. FTA also has antioxidant properties, which can protect neurons from oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that FTA can improve cognitive function in animal models of Alzheimer's and Parkinson's disease. FTA has also been shown to reduce inflammation in the brain and increase the levels of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One advantage of using FTA in lab experiments is that it has been shown to have low toxicity in animal models. However, FTA is a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential side effects.

Future Directions

There are several future directions for research on FTA. One area of interest is exploring the potential of FTA as a treatment for other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another area of research is investigating the optimal dosage and administration of FTA for therapeutic use. Additionally, more studies are needed to fully understand the mechanism of action of FTA and its effects on different pathways in the brain.

Synthesis Methods

FTA can be synthesized through a multistep process starting with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. The 2-thiophenyl chloride is then reacted with N-(2-furylmethyl)amine to form FTA.

Scientific Research Applications

FTA has been studied for its potential therapeutic properties in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that FTA has neuroprotective effects and can improve cognitive function in animal models.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c13-11(7-10-4-2-6-15-10)12-8-9-3-1-5-14-9/h1-6H,7-8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLQGUYWSYUWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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